1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound features a pyrrolopyridine core, a piperidine ring, and a thiophene sulfonyl group, which together contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been proven to be effective drugs in the current disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Indoles
, on the other hand, are bioactive aromatic compounds that have shown clinical and biological applications. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrrolopyridine intermediate reacts with piperidine.
Attachment of the Thiophene Sulfonyl Group: This step often involves sulfonylation reactions, where thiophene-2-sulfonyl chloride reacts with the piperidine nitrogen.
Industrial Production Methods: Industrial-scale production may employ optimized versions of these synthetic routes, focusing on yield improvement, cost reduction, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents are often explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolopyridine core can be reduced under specific conditions to yield dihydropyrrolopyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are frequently employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrrolopyridine derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: It has been studied for its biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research has explored its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, the compound’s unique chemical properties are leveraged in the development of advanced materials and chemical intermediates.
Comparison with Similar Compounds
- 1-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine shares structural similarities with other pyrrolopyridine derivatives and thiophene-containing compounds.
- Examples include:
- 1-(Pyrrolidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
- 1-(Thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: The presence of both the thiophene sulfonyl group and the piperidine ring in this compound distinguishes it from other similar compounds, providing unique chemical reactivity and biological activity profiles.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties
Biological Activity
1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrrolo[2,3-b]pyridine core, a piperidine ring, and a thiophene sulfonyl group. The synthesis typically involves:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions with appropriate precursors.
- Introduction of the Thiophene Sulfonyl Group : This step utilizes sulfonylation reactions.
- Final Assembly : The final product is obtained through nucleophilic substitution reactions under controlled conditions, often requiring purification techniques like chromatography.
Biological Mechanisms
The primary mechanism of action for this compound is its role as an antagonist for the chemokine receptor CCR5. By blocking CCR5, it prevents HIV from entering host cells, thereby inhibiting viral replication. This mechanism underscores its potential application in antiviral therapies targeting HIV infections.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antiviral Activity : The inhibition of HIV entry into cells highlights its potential in treating viral infections.
- Antimicrobial Properties : Preliminary studies indicate effectiveness against several pathogens, making it a candidate for further investigation in antimicrobial therapy.
In Vitro Studies
A series of studies have evaluated the biological activity of related compounds, providing insights into their efficacy:
Compound | Activity | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Antiviral | Not specified | |
7b (related pyrazole derivative) | Antimicrobial | 0.22 - 0.25 | |
Various pyrazole derivatives | Antitumor | Varies |
Mechanism Exploration
The interaction with CCR5 has been extensively studied, showing that compounds with similar structures can effectively inhibit HIV entry. The structural features that enhance binding affinity include the thiophene sulfonyl group, which provides unique electronic properties conducive to receptor interaction.
Potential Therapeutic Applications
Given its biological profile, this compound may have several therapeutic applications:
- Antiviral Therapies : Particularly in the context of HIV treatment.
- Antimicrobial Agents : Further exploration could lead to new treatments for bacterial infections.
Properties
IUPAC Name |
1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-24(22,16-4-2-12-23-16)20-10-5-14(6-11-20)13-19-9-7-15-3-1-8-18-17(15)19/h1-4,7-9,12,14H,5-6,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZRDJCIMNKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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